1-Fluorobutan-2-amine

Description

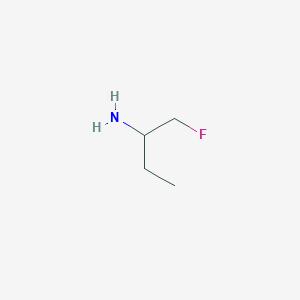

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H10FN |

|---|---|

Molecular Weight |

91.13 g/mol |

IUPAC Name |

1-fluorobutan-2-amine |

InChI |

InChI=1S/C4H10FN/c1-2-4(6)3-5/h4H,2-3,6H2,1H3 |

InChI Key |

AZHRYGRHCHZJDC-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CF)N |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 1 Fluorobutan 2 Amine Systems

Intrinsic Reactivity of the Carbon-Fluorine Bond in Amines

The carbon-fluorine bond is the strongest single bond in organic chemistry, which generally renders it unreactive. However, the presence of the adjacent amino group in 1-fluorobutan-2-amine can modulate this reactivity, allowing for specific transformations under certain conditions.

Nucleophilic Substitution Reactions

Nucleophilic substitution at the carbon bearing the fluorine in this compound is a challenging transformation due to the strength of the C-F bond and the poor leaving group ability of the fluoride (B91410) ion. However, in related β-fluoroamine systems, such reactions have been observed, often requiring activation of the C-F bond or harsh reaction conditions.

The primary amine in this compound can itself act as a nucleophile, potentially leading to intermolecular or intramolecular reactions. In the presence of a suitable electrophile, the amino group is expected to be more nucleophilic than the fluorine atom is a good leaving group. Research on analogous systems has shown that primary amines can undergo further alkylation, which could lead to the formation of secondary and tertiary amines if this compound were reacted with an alkyl halide.

| Reactant System | Nucleophile | Conditions | Product(s) | Yield (%) | Reference Compound(s) |

| α-Bromo Phenylacetate | Et₃N·3HF / K₃PO₄ | DME, 80 °C | α-Fluoro Phenylacetate | 62 | α-Carbonyl Benzyl Bromides |

| Phenylthiofluoroalkyl Bromide | Et₃N·3HF / AgF | CH₂Cl₂/rt | Aryl Trifluoromethyl Sulfide | Good | Phenylthiofluoroalkyl Bromides |

| 2-Bromo-2-phenoxyacetonitrile | Et₃N·3HF | DME, 80 °C | 2-Fluoro-2-phenoxyacetonitrile | Good | 2-Bromo-2-phenoxyacetonitriles |

This table presents data for nucleophilic fluorine substitution on various alkyl bromides, illustrating the conditions required for such transformations, which can be extrapolated to predict the reactivity of this compound.

Elimination Reactions (Dehydrofluorination)

Elimination of hydrogen fluoride (dehydrofluorination) from this compound would lead to the formation of an enamine or an allylic amine. The regioselectivity of this elimination would be influenced by the acidity of the protons alpha to the amino group and the stability of the resulting double bond. Generally, the C-F bond is the least reactive in elimination reactions compared to other carbon-halogen bonds.

In systems analogous to β-fluoroamines, elimination reactions have been documented. For instance, under basic conditions, a nitro group can be eliminated from a β-amino α-fluoro nitroalkane to yield a vinyl fluoride. This suggests that with a sufficiently strong base, dehydrofluorination of this compound could be induced, likely proceeding through an E1cB-like mechanism due to the electron-withdrawing nature of the fluorine atom stabilizing a potential carbanionic intermediate.

| Substrate | Base | Solvent | Product | Diastereomeric Ratio | Yield (%) | Reference Compound(s) |

| β-Amino α-Fluoro Nitroalkane | Basic Conditions | Toluene | Vinyl Fluoride | Regio- and Stereoselective | Not Specified | β-Amino α-Fluoro Nitroalkanes |

This table showcases an elimination reaction in a related β-fluoroamine system, providing insight into potential dehydrofluorination pathways for this compound.

Oxidation and Reduction Pathways

The oxidation of this compound can occur at either the nitrogen or the carbon skeleton. Oxidation of the secondary amine functionality could lead to the formation of a nitroxide radical, an imine, or an oxime, depending on the oxidant and reaction conditions. The presence of the electron-withdrawing fluorine atom might make the amine less susceptible to oxidation compared to its non-fluorinated analog. Conversely, electrochemical oxidation has been utilized in related systems to achieve α,β-desaturation of N-substituted amines, suggesting a potential pathway for the formation of enamines from this compound under specific oxidative conditions.

Reduction of the C-F bond in this compound is expected to be difficult due to its high bond dissociation energy. However, methods for the reductive cleavage of C-F bonds have been developed, often involving potent reducing agents or catalytic systems. A highly selective reduction of α-fluoroimines to the corresponding β-fluoroamines has been achieved using trichlorosilane (B8805176), indicating that under specific conditions, the C-F bond can be influenced by reduction reactions targeting other parts of the molecule. It is plausible that certain enzymatic or chemoenzymatic methods could also effect the reduction of the C-F bond in β-fluoroamines.

| Reaction Type | Reagent/Catalyst | Substrate Type | Product Type | Key Findings |

| Oxidation | Electrochemical (Shono Oxidation) | N-Substituted Amines | Enamines | Site-specific β-C(sp³)–H fluorination enabled by initial oxidation. |

| Reduction | Trichlorosilane | α-Fluoroimines | β-Fluoroamines | High diastereoselectivity (>100:1) in the reduction to the corresponding amine. |

| Reduction | Reductive Aminases | α-Fluoroacetophenones | β-Fluoro Primary/Secondary Amines | Enzymatic reduction yielding chiral amines with high conversion and enantiomeric excess. |

This table summarizes oxidation and reduction reactions of related fluoroamines, indicating potential transformation pathways for this compound.

Mechanistic Pathways of Fluorine Introduction

The synthesis of this compound and related β-fluoroamines often involves the direct introduction of both the fluorine and amine functionalities across a double bond. Understanding the mechanisms of these aminofluorination reactions is crucial for controlling stereochemistry and regioselectivity.

Radical Intermediates in Aminofluorination

The intermolecular three-component aminofluorination of alkenes, such as the reaction that could form this compound from 1-butene, can proceed through a radical-mediated pathway. In such reactions, an electrophilic nitrogen source, for example, an N-bromodialkylamine, can be reduced by a single-electron transfer (SET) from a species like silver(I) fluoride (AgF) to generate a nitrogen-centered radical.

This aminyl radical then adds to the alkene (e.g., 1-butene) at the less substituted carbon to form a more stable secondary carbon-centered radical. This radical intermediate is subsequently trapped by a fluoride ion, which can also be delivered from the AgF, to yield the β-fluoroamine product. The regioselectivity of this process is governed by the stability of the radical intermediate. Mechanistic studies have suggested the involvement of an aziridinium (B1262131) intermediate in some cases, which is then opened by the fluoride nucleophile.

Electron Transfer Mechanisms in Fluorination Processes

Electron transfer is a key step in initiating many modern fluorination reactions, including the aminofluorination of alkenes. In the context of the synthesis of compounds like this compound, a single-electron transfer (SET) from a reducing agent to an electrophilic amine source is a plausible initial step.

For instance, in the silver-mediated aminofluorination, AgF can act as a reductive catalyst to initiate the SET process with an N-bromoamine. This generates an aminyl radical and a bromine atom. The subsequent radical cascade leads to the formation of the C-N and C-F bonds. The role of solvents like hexafluoroisopropanol can be critical in promoting the formation of a protonated alkylaminyl radical and maintaining the nucleophilicity of the fluoride ion.

Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to elucidate the energetics of these electron transfer and subsequent bond-forming steps. These studies can help in understanding the factors that control the efficiency and selectivity of the aminofluorination reaction.

Cooperative Catalysis Mechanisms in Fluorination

Cooperative catalysis in fluorination reactions often involves the synergistic action of multiple catalytic species to achieve high efficiency and selectivity. In the context of synthesizing fluoroamines, cooperative catalysis can be observed in processes like the enantioselective ring-opening of epoxides with fluoride, a reaction analogous to methods that could produce precursors to chiral fluoroamines.

Mechanistic studies on the (salen)Co- and amine-cocatalyzed enantioselective ring opening of epoxides by fluoride reveal a complex interplay between the catalysts. acs.org The active nucleophilic fluorine species is proposed to be a cobalt fluoride that exists as a resting-state dimer. princeton.edu An amine cocatalyst facilitates the dissociation of this dimer through axial ligation to the (salen)Co complex, which is the basis for the observed cooperativity. acs.orgprinceton.edu The reaction kinetics show a first-order dependence on the (salen)Co concentration. However, evidence from substituent effects and the use of linked (salen)Co catalysts points towards a rate-limiting, bimetallic ring-opening step. acs.org

Another example of cooperative catalysis involves the use of a combination of two Lewis acids. For the enantioselective fluorination of meso N-picolinamide aziridines, a chiral Co(salen) complex and an achiral Ti(IV) cocatalyst were found to provide optimal reactivity and enantioselectivity, yielding the trans-β-fluoroamine product. acs.org The chelating nature of the picolinamide (B142947) protecting group on the aziridine (B145994) was critical for the reaction's success. acs.org

Mechanisms of Carbon-Nitrogen Bond Formation in Fluoroamines

The formation of the carbon-nitrogen (C-N) bond is a critical step in the synthesis and derivatization of fluoroamines like this compound. Transition metal-catalyzed cross-coupling reactions are powerful methods for achieving this transformation.

Palladium-catalyzed cross-coupling reactions are widely used for the N-arylation of amines. However, fluoroalkylaniline products can be unstable under typical C-N coupling conditions which often require high temperatures and strong bases. nih.govacs.org A significant advancement in this area has been the development of milder reaction conditions.

Research has shown that using a weaker base, such as potassium phenoxide (KOPh), allows for the successful coupling of fluoroalkylamines with aryl bromides and chlorides in high yields. nih.govacs.org These reactions can be performed with low catalyst loadings using a catalyst system derived from a palladium precursor like [Pd(allyl)Cl]2 and a specialized phosphine (B1218219) ligand such as AdBippyPhos or tBuBippyPhos. nih.gov

The catalytic cycle for this transformation involves the oxidative addition of the aryl halide to the palladium(0) complex. The resulting Pd(II) complex reacts with the phenoxide base. This is followed by coordination of the fluoroalkylamine and subsequent reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. nih.gov Due to the electron-withdrawing nature of the fluoroalkyl group on the amine, the turnover-limiting step of this catalytic cycle is often the final reductive elimination step. nih.govresearchgate.net The resting state of the catalyst in this system is typically the palladium phenoxide complex. nih.govresearchgate.net

Table 1: Key Features of Palladium-Catalyzed N-Arylation of Fluoroalkylamines

| Feature | Description |

| Catalyst System | [Pd(allyl)Cl]2 with AdBippyPhos or tBuBippyPhos ligand |

| Base | Potassium Phenoxide (KOPh) |

| Substrates | Fluoroalkylamines, Aryl Bromides, Aryl Chlorides |

| Key Mechanistic Step | Reductive elimination is often the turnover-limiting step |

| Catalyst Resting State | (BippyPhosPd(Ar)OPh) complex |

Nickel catalysis has emerged as a powerful alternative for the N-arylation of fluoroalkylamines, offering distinct advantages in terms of reactivity and substrate scope. nih.gov Nickel-based systems can catalyze the coupling of a broad range of (hetero)aryl (pseudo)halides, including chlorides, bromides, iodides, and phenol-derived electrophiles, with β-fluoroalkylamines. nih.govdntb.gov.ua

A key development has been the use of air-stable pre-catalysts like (PAd2-DalPhos)Ni(o-tol)Cl. nih.govdntb.gov.ua This allows for reactions to be conducted under mild conditions, even at room temperature (25 °C) with a base like sodium tert-butoxide (NaOtBu). nih.govresearchgate.net For substrates that are sensitive to decomposition, a dual-base system (DBU/NaOTf) at higher temperatures (100 °C) can be employed to circumvent the degradation of the N-(β-fluoroalkyl)aniline product. nih.govdntb.gov.ua These mild protocols are compatible with base-sensitive functional groups and can proceed with retention of enantiomeric purity in the fluoroalkylamine. nih.gov

Table 2: Conditions for Nickel-Catalyzed N-Arylation of Fluoroalkylamines

| Condition | Protocol 1 | Protocol 2 |

| Pre-catalyst | (PAd2-DalPhos)Ni(o-tol)Cl | (PAd2-DalPhos)Ni(o-tol)Cl |

| Temperature | 25 °C | 100 °C |

| Base System | Sodium tert-butoxide (NaOtBu) | DBU / Sodium Triflate (NaOTf) |

| Substrate Scope | Broad (hetero)aryl halides | Base-sensitive substrates |

Direct reductive amination is a fundamental method for synthesizing amines. The mechanism typically involves the initial formation of an imine or iminium ion from the reaction of a carbonyl compound with an amine, followed by reduction. libretexts.org In the context of fluoroamines, this can be applied to the synthesis of β-fluoroamines from α-fluoro aldehydes or ketones.

The reaction of a carbonyl compound with a primary amine first forms a carbinolamine intermediate. libretexts.org Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). Elimination of water leads to the formation of a resonance-stabilized iminium ion. libretexts.org Subsequent reduction of this iminium ion by a reducing agent, such as formic acid or sodium borohydride, yields the final amine product. rsc.org

Catalysts, such as boron trifluoride complexes, can be used to promote direct reductive amination. rsc.org Density functional theory (DFT) studies on the reductive amination of aldehydes and amines with formic acid catalyzed by BF3 suggest that a BF3-H2O species can be the most active catalyst. The rate-determining step in this process is the hydride transfer from a formate (B1220265) anion to the protonated imine. rsc.org

Stereochemical Control and Selectivity in Fluoroamine Reactions

Controlling the stereochemistry during the synthesis of fluoroamines is crucial, as the biological activity of chiral molecules is often dependent on their specific three-dimensional arrangement. youtube.com For a molecule like this compound, which contains two chiral centers, both diastereoselectivity and enantioselectivity are important considerations.

The stereochemical outcome of reactions to synthesize β-fluoroamines can be controlled through various strategies, including substrate control, auxiliary control, and reagent control. youtube.comyoutube.com

A highly diastereoselective synthesis of primary β-fluoroamines can be achieved through a sequence involving the enantioselective α-fluorination of an aldehyde, followed by conversion to an N-sulfinyl aldimine. acs.orgnih.gov The chiral N-sulfinyl group acts as a chiral auxiliary, directing the nucleophilic addition of an organometallic reagent to one face of the imine. This approach can achieve high diastereomeric ratios (dr >20:1). acs.orgnih.gov The final primary β-fluoroamine is then obtained by acidic removal of the sulfinyl group. acs.org

Another method for achieving high diastereoselectivity is the reduction of α-fluoroimines. The use of trichlorosilane as a reductant has been shown to be highly effective, leading to excellent diastereoselectivity (>100:1). nih.gov The high selectivity is attributed to a proposed transition state involving a six-membered ring chelate between the silicon atom, the fluorine atom, and the nitrogen atom of the imine. This chelation control directs the hydride delivery from the silicon to the imine, resulting in the formation of the syn-β-fluoroamine as the major product. nih.gov

Enantioselectivity can be introduced using chiral catalysts. For instance, chiral bifunctional Brønsted acid/base catalysts have been used to synthesize β-amino-α-fluoro nitroalkanes with high enantio- and diastereoselection. nih.gov Organocatalysis has also been employed for the enantioselective synthesis of β- and γ-fluoroamines starting from commercial aldehydes, achieving high enantiomeric excesses (87-96% ee). nih.gov Biocatalytic methods using enzymes like reductive aminases (RedAms) from fungi have also been applied to the reductive amination of α-fluoroacetophenones, yielding β-fluoro primary and secondary amines with high conversion (>90%) and excellent enantioselectivity (85-99% ee). whiterose.ac.uk

Table 3: Methods for Stereoselective Synthesis of β-Fluoroamines

| Method | Key Feature | Stereocontrol | Typical Selectivity |

| N-Sulfinyl Aldimine Addition | Use of a chiral N-sulfinyl auxiliary | Diastereoselective | dr > 20:1 |

| α-Fluoroimine Reduction | Trichlorosilane reductant with chelation control | Diastereoselective | dr > 100:1 |

| Organocatalysis | Enantioselective synthesis from aldehydes | Enantioselective | 87-96% ee |

| Biocatalysis (RedAms) | Reductive amination of α-fluoroacetophenones | Enantioselective | 85-99% ee |

Influence of Reaction Conditions on Stereochemical Outcomes

The stereochemical outcome of reactions involving chiral molecules such as this compound is a critical aspect of synthetic chemistry, determining the spatial arrangement of atoms in the product. The configuration of stereocenters can be significantly influenced by various reaction parameters, including the choice of solvent, reaction temperature, and the presence of catalysts. Understanding and controlling these factors are paramount for achieving desired stereoisomers with high selectivity.

The polarity of the solvent, for instance, can play a crucial role in stabilizing transition states, thereby influencing the stereochemical pathway of a reaction. Similarly, temperature can affect the kinetic and thermodynamic control of a reaction, which in turn can alter the ratio of stereoisomeric products. Catalysts, particularly chiral catalysts, are often employed to induce stereoselectivity by creating a chiral environment that favors the formation of one stereoisomer over another.

While the principles of stereocontrol are well-established in organic chemistry, detailed experimental studies specifically investigating the influence of reaction conditions on the stereochemical outcomes of reactions involving this compound are not extensively documented in publicly available scientific literature. The reactivity of fluorinated amines is an area of growing interest, and it is anticipated that future research will provide specific data on how variables such as solvent, temperature, and catalysts can be manipulated to control the stereochemistry of reactions involving this particular compound. Such studies would be invaluable for the application of this compound in the synthesis of complex, stereochemically defined molecules.

Without specific experimental data from research focused on this compound, any discussion on the influence of reaction conditions on its stereochemical outcomes would be speculative and not based on direct scientific evidence for this compound. Therefore, to maintain scientific accuracy and adhere strictly to documented findings, a detailed analysis with data tables for this compound cannot be provided at this time.

Advanced Analytical Techniques for Characterization and Mechanistic Elucidation of Fluoroamines

Spectroscopic Methods

Spectroscopic techniques are indispensable for probing the molecular structure of 1-fluorobutan-2-amine. By interacting with electromagnetic radiation, molecules yield unique spectra that serve as fingerprints, revealing details about atomic connectivity, functional groups, and electronic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules, including fluoroamines. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other nuclei. The presence of the fluorine atom introduces complex splitting patterns due to ¹H-¹⁹F coupling, in addition to the standard ¹H-¹H spin-spin coupling. walisongo.ac.id

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. Similar to ¹H NMR, the carbon signals are split by adjacent fluorine atoms (¹³C-¹⁹F coupling), providing valuable information for assigning specific carbon signals. walisongo.ac.id The chemical shifts are influenced by the electronegativity of the attached fluorine and nitrogen atoms.

¹⁹F NMR Spectroscopy: As ¹⁹F has a nuclear spin of ½ and 100% natural abundance, it is a highly sensitive nucleus for NMR analysis. huji.ac.ilbiophysics.org The ¹⁹F NMR spectrum provides a direct method to confirm the presence and electronic environment of the fluorine atom. walisongo.ac.id The chemical shift range for ¹⁹F is much wider than for ¹H, which minimizes the probability of signal overlap and allows for high-resolution analysis of individual fluorine-containing groups. thermofisher.com

The predicted NMR data for this compound is summarized in the table below, based on its chemical structure and analysis of analogous compounds.

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|---|

| ¹H | -CH₃ (C4) | ~0.9 - 1.1 | t (triplet) | ³JHH ≈ 7 |

| ¹H | -CH₂- (C3) | ~1.3 - 1.6 | m (multiplet) | ³JHH, ³JHF |

| ¹H | -CH(NH₂) (C2) | ~2.8 - 3.2 | m (multiplet) | ³JHH, ²JHF |

| ¹H | -CH₂F (C1) | ~4.2 - 4.6 | dm (doublet of multiplets) | ²JHF ≈ 47, ³JHH |

| ¹H | -NH₂ | ~1.5 - 2.5 (broad) | s (singlet, broad) | - |

| ¹³C | C4 | ~10 - 15 | s (singlet) | - |

| ¹³C | C3 | ~25 - 30 | d (doublet) | ³JCF ≈ 5 |

| ¹³C | C2 | ~50 - 55 | d (doublet) | ²JCF ≈ 20 |

| ¹³C | C1 | ~80 - 85 | d (doublet) | ¹JCF ≈ 170 |

| ¹⁹F | -CH₂F | ~ -220 to -230 | t (triplet) | ²JFH ≈ 47 |

Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Conformation

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and conformational isomers present in a molecule. By measuring the absorption or scattering of infrared radiation, specific bond vibrations (stretching, bending) can be identified. nih.gov

For this compound, key vibrational modes include:

N-H stretching: Typically appears as one or two bands in the 3300-3500 cm⁻¹ region for a primary amine.

C-H stretching: Found in the 2850-3000 cm⁻¹ range for the alkyl backbone.

N-H bending: Occurs around 1590-1650 cm⁻¹.

C-F stretching: This bond gives a strong absorption in the 1000-1100 cm⁻¹ region.

C-N stretching: Usually observed in the 1020-1250 cm⁻¹ range.

Variable temperature studies can be used to investigate the conformational stability of the molecule, as different conformers (e.g., rotational isomers) will have slightly different vibrational frequencies. nih.gov Analysis of 2-fluorobutane, a closely related molecule, has shown that distinct conformers can be identified and their relative energies determined using IR spectroscopy in liquified noble gases. nih.gov

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Stretch | -NH₂ | 3300 - 3500 | Medium |

| C-H Stretch | Alkyl (CH₃, CH₂, CH) | 2850 - 3000 | Strong |

| N-H Bend (Scissoring) | -NH₂ | 1590 - 1650 | Medium-Strong |

| C-N Stretch | Alkyl Amine | 1020 - 1250 | Medium |

| C-F Stretch | Alkyl Fluoride (B91410) | 1000 - 1100 | Strong |

Mass Spectrometry (GC-MS, LC-MS, ESI-MS) for Purity and Identification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. When coupled with chromatographic techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), it allows for the separation and identification of individual components in a mixture. apacsci.com

For this compound (molar mass: 91.13 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z 91 in electron ionization (EI) mode. In softer ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 92 would be prominent. nih.gov

Common fragmentation pathways for aliphatic amines include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom). For this compound, this would lead to characteristic fragments.

Alpha-cleavage between C1 and C2: Loss of a ·CH₂F radical, resulting in an ion at m/z 58.

Alpha-cleavage between C2 and C3: Loss of an ethyl radical (·CH₂CH₃), resulting in an ion at m/z 62.

These techniques are crucial for confirming the identity of the synthesized compound and assessing its purity by detecting and identifying any byproducts or impurities. waters.com

| m/z | Ion | Proposed Identity |

|---|---|---|

| 92 | [M+H]⁺ | Protonated Molecular Ion (ESI) |

| 91 | [M]⁺ | Molecular Ion (EI) |

| 62 | [M - C₂H₅]⁺ | Fragment from loss of ethyl radical |

| 58 | [M - CH₂F]⁺ | Fragment from loss of fluoromethyl radical |

Chromatographic Techniques for Separation and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. A mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate. ccsknowledge.com

Gas Chromatography (GC)

Gas Chromatography (GC) is a premier technique for separating and analyzing volatile compounds without decomposition. ccsknowledge.com It is highly effective for assessing the purity of this compound and quantifying it in reaction mixtures.

In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analyte between the inert carrier gas (mobile phase) and a stationary phase lining the column. ccsknowledge.com

However, the analysis of amines by GC can be challenging. h-brs.de Due to their basic nature, amines can interact strongly with acidic silanol (B1196071) groups on the surface of standard silica (B1680970) capillary columns, leading to poor peak shape (tailing) and reduced sensitivity. h-brs.de To overcome this, several strategies are employed:

Use of Base-Deactivated Columns: These columns are specially treated to minimize active sites, resulting in improved peak symmetry for basic compounds.

Derivatization: The amine can be converted into a less polar, more volatile derivative before analysis. A common method is acylation, for instance, using trifluoroacetic anhydride (B1165640) (TFAA), which converts the amine into a trifluoroacetamide. h-brs.de This process reduces basicity and improves chromatographic performance.

Specialized Stationary Phases: Columns with ionic liquid-based stationary phases have shown excellent performance for the separation of fatty amines and could be applicable here. researchgate.net

A Flame Ionization Detector (FID) is commonly used for quantification due to its high sensitivity and wide linear range, while coupling the GC to a Mass Spectrometer (GC-MS) allows for definitive identification of the separated components. researchgate.net

Liquid Chromatography (LC)

Liquid chromatography (LC), particularly when coupled with mass spectrometry (LC-MS), serves as a powerful tool for the analysis of fluoroamines like this compound. Due to its polar nature, containing both a fluorine atom and a primary amine group, this compound can exhibit poor retention on traditional reversed-phase liquid chromatography (RPLC) columns. chemrxiv.org Standard RPLC methods often result in the compound eluting in or near the solvent front, making accurate quantification and separation from other polar analytes challenging.

To overcome these limitations, several advanced LC strategies can be employed:

Ion-Pairing Chromatography (IPC): This technique introduces an ion-pairing agent, such as tributylamine, to the mobile phase. This agent forms an ion pair with the protonated amine group of this compound, increasing its hydrophobicity and enhancing its retention on an RPLC column. chemrxiv.org This allows for better separation from other sample components.

Derivatization: The primary amine group of this compound is a reactive handle for derivatization. Reagents such as 6-aminoquinoloyl-N-hydroxysuccinimidyl carbamate (B1207046) or Nα-(5-fluoro-2,4-dinitrophenyl)-L-leucinamide can be used to tag the amine. chemrxiv.orgresearchgate.net This process not only improves chromatographic retention by adding a larger, nonpolar group but also enhances detection sensitivity, especially for fluorescence or mass spectrometry detectors. For a chiral molecule like this compound, using a chiral derivatization reagent allows for the separation of its enantiomers on a standard achiral column. researchgate.net

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent. This technique is well-suited for the retention and separation of highly polar compounds and represents a viable strategy for the analysis of this compound without derivatization.

When coupled with a mass spectrometer, these LC methods provide not only retention time data but also mass-to-charge ratio information, which confirms the identity and purity of the compound. waters.com High-resolution mass spectrometry can further provide exact mass data for elemental composition calculation.

Table 1: Comparison of LC Strategies for this compound Analysis

| Technique | Principle | Advantages for this compound | Considerations |

| Reversed-Phase LC (RPLC) | Separation based on hydrophobicity. | Simple, widely available. | Poor retention due to high polarity. |

| Ion-Pairing LC (IPC) | Adds a hydrophobic counter-ion to increase analyte retention on an RPLC column. chemrxiv.org | Significantly improves retention and resolution. | Mobile phase complexity; potential for ion suppression in MS. |

| Derivatization LC | Covalently modifies the amine group to increase hydrophobicity and/or add a detectable tag. researchgate.net | Enhanced retention and detection; allows for chiral separation with appropriate reagents. | Requires an additional reaction step; reagent may introduce impurities. |

| HILIC | Partitioning between a polar stationary phase and a semi-aqueous mobile phase. | Excellent retention for polar compounds without derivatization. | Different selectivity compared to RPLC; requires careful method development. |

Ion Chromatography (IC)

Ion chromatography (IC) is a well-established method for determining concentrations of cations and amines in aqueous solutions. thermofisher.com As a primary alkylamine, this compound can be effectively separated and quantified using cation-exchange chromatography with suppressed conductivity detection. osti.gov

In this method, a sample containing this compound is injected onto a cation-exchange column. The protonated amine (R-NH3+) is retained on the column through electrostatic interactions with the negatively charged stationary phase. An acidic eluent is used to displace the analyte from the column, and the retention time is characteristic of the amine's affinity for the stationary phase. amazonaws.com

Key aspects of IC analysis for this compound include:

Columns: Silica-based cation exchangers, such as the Metrosep C2 column, are suitable for the separation of C1-C4 amines. amazonaws.com High-capacity columns are often used for analyzing amines in complex matrices like industrial process water. azom.com

Eluents: The mobile phase typically consists of a dilute acid, such as nitric acid or oxalic acid. azom.com The concentration and composition of the eluent can be optimized to achieve the desired separation. Organic modifiers like acetone (B3395972) can be added to the eluent to sharpen the peak shape of strongly retained amines. amazonaws.com

Detection: Suppressed conductivity is the most common detection method, offering excellent sensitivity for ionic species. thermofisher.com After the analytical column, the eluent passes through a suppressor, which reduces the background conductivity of the eluent while enhancing the signal from the analyte, allowing for detection at parts-per-billion (ppb) levels. osti.gov

IC is particularly useful for quantifying this compound in environmental or industrial samples where it may be present at low concentrations alongside other inorganic cations and amines. azom.comgoogle.com

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org For this compound, which contains a stereocenter at the C2 position, this technique is invaluable for unambiguously determining its absolute configuration (R or S).

To perform this analysis, a suitable single crystal of this compound, or a derivative, must first be grown. Since the parent amine is a low-melting solid or liquid, it is often necessary to prepare a crystalline salt or amide derivative. For instance, reacting the amine with a chiral acid can facilitate both crystallization and the determination of absolute stereochemistry. acs.orgwikipedia.org

Once a suitable crystal is obtained, it is exposed to a beam of X-rays. The resulting diffraction pattern is collected and analyzed to produce a three-dimensional electron density map of the unit cell. wikipedia.org This map reveals the precise spatial arrangement of each atom.

The key information obtained from an X-ray crystallographic analysis of a this compound derivative includes:

Absolute Configuration: By using anomalous dispersion effects, the analysis can distinguish between the two enantiomers, definitively assigning the R or S configuration at the chiral center. acs.org

Molecular Conformation: The study reveals the exact conformation of the molecule in the solid state, including the torsion angles along the carbon backbone.

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-F, C-N, C-C) and angles are obtained.

Intermolecular Interactions: The analysis elucidates how molecules pack in the crystal lattice, revealing non-covalent interactions such as hydrogen bonds (involving the amine group) and C-H···F interactions, which can play a significant role in stabilizing the crystal packing. nih.gov

While no crystal structure for this compound itself is publicly available, data from related fluorinated organic molecules provide expected parameters.

Table 2: Expected Structural Parameters for this compound from X-ray Crystallography (based on analogous structures)

| Parameter | Description | Typical Value Range | Reference |

| C-F Bond Length | The length of the covalent bond between carbon and fluorine. | 1.35 - 1.40 Å | nih.gov |

| C-N Bond Length | The length of the covalent bond between carbon and the amine nitrogen. | 1.46 - 1.49 Å | acs.org |

| Dihedral Angle | The torsion angle describing the gauche/anti conformation of the F-C-C-N backbone. | Varies depending on crystal packing forces. | iucr.org |

| Hydrogen Bonds | N-H···X interactions (where X is an acceptor like F or an anion). | 2.0 - 2.5 Å (H···X distance) | nih.gov |

Kinetic and Mechanistic Probes

In situ ¹⁹F NMR for Reaction Kinetics

¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful technique for studying the kinetics and mechanisms of reactions involving fluorinated compounds like this compound. nih.gov The ¹⁹F nucleus possesses several favorable properties: 100% natural abundance, high sensitivity (gyromagnetic ratio ~94% that of ¹H), and a very large chemical shift dispersion (~800 ppm), which makes it a sensitive probe of the local chemical environment. rsc.orgwikipedia.org

By monitoring a reaction mixture directly in the NMR tube (in situ), one can track the disappearance of reactants and the appearance of intermediates and products in real-time. nih.gov For a reaction involving this compound, the ¹⁹F NMR spectrum would show a distinct signal for the fluorine atom in the starting material. As the reaction proceeds, this signal would decrease in intensity, while new signals corresponding to the fluorine atoms in any fluorinated intermediates or final products would appear and grow. acs.org

The advantages of using in situ ¹⁹F NMR for kinetic studies of this compound include:

High Specificity: The large chemical shift range ensures that signals for different fluorine-containing species are typically well-resolved, allowing for unambiguous monitoring of each component. rsc.org

Quantitative Analysis: The integral of each ¹⁹F NMR signal is directly proportional to the concentration of the species, enabling the generation of concentration-versus-time profiles. acs.org

Mechanistic Insight: The detection and characterization of transient fluorinated intermediates can provide crucial evidence for a proposed reaction mechanism. nih.gov

No Background Signal: Unlike ¹H NMR, there are no background signals from common deuterated solvents, simplifying the spectra. rsc.org

This technique can be applied to study a wide range of reactions, such as its synthesis (e.g., fluorination of butan-2-amine derivatives), degradation, or its participation in nucleophilic substitution reactions. Plotting the concentration data against time allows for the determination of reaction rates, rate constants, and reaction orders. acs.org

Pulsed-Laser Photolysis Coupled with Time-Resolved Mass Spectrometry

Pulsed-laser photolysis coupled with time-resolved mass spectrometry (TRMS) is an advanced technique used to study the dynamics of photochemical reactions and identify short-lived reactive intermediates. wikipedia.org This method is ideal for elucidating the photodissociation mechanism of this compound.

The experiment involves irradiating a sample with a short, intense pulse of laser light at a wavelength the molecule absorbs. This initiates a photochemical reaction, such as the cleavage of a C-F or C-N bond. Immediately following the laser pulse, the resulting mixture of parent molecules, photoproducts, and transient intermediates is sampled by a mass spectrometer at very short time intervals (microseconds to milliseconds). nih.gov

By coupling this technique with a time-of-flight (TOF) mass analyzer, a full mass spectrum can be captured at each time point, providing a "molecular movie" of the reaction. nih.gov For this compound, this analysis could reveal:

Primary Photodissociation Channels: Determining which bond breaks first upon absorption of a photon. For example, does the C-F bond cleave to produce a secondary alkyl radical and a fluorine atom, or does the C-C bond next to the amine fragment?

Identification of Reactive Intermediates: Capturing the mass spectra of short-lived radicals or carbocations formed during the reaction before they undergo further transformations.

Kinetics of Intermediate Decay: By monitoring the signal intensity of an intermediate as a function of time after the laser pulse, its decay kinetics can be determined.

Studies on the photolysis of other fluorinated compounds have shown that both defluorination (loss of F⁻) and fragmentation of the carbon skeleton are possible pathways, which could be distinguished using this powerful technique. nih.govnih.gov

Electrochemical Methods (e.g., Cyclic Voltammetry) for Reductive Processes

Electrochemical methods, particularly cyclic voltammetry (CV), are used to investigate the redox properties of molecules and study the mechanisms of electron transfer reactions. wikipedia.org For this compound, CV is an excellent tool for probing its reductive processes, specifically the cleavage of the carbon-fluorine (C-F) bond. The C-F bond is the strongest single bond in organic chemistry, and its electrochemical reduction is a significant area of research. rsc.org

In a CV experiment, the potential applied to a working electrode is scanned linearly in a solution containing the analyte (this compound) and a supporting electrolyte. wikipedia.org The resulting current is measured as a function of the applied potential. When the potential reaches a value sufficient to reduce the molecule, a peak in the cathodic current is observed.

For this compound, the primary reductive process of interest is the cleavage of the C-F bond:

CH₃CH(NH₂)CHFCH₃ + 2e⁻ + H⁺ → CH₃CH(NH₂)CH₂CH₃ + F⁻

A cyclic voltammetry study would provide the following information:

Reduction Potential: The potential at which the C-F bond is cleaved. This value provides a quantitative measure of the difficulty of the reduction.

Reversibility: By reversing the potential scan, one can determine if the reduction is reversible or irreversible. The reductive cleavage of a C-F bond is typically an irreversible process, as the fluoride ion does not readily re-add to the resulting carbanion or radical. rsc.org

Mechanism: The shape of the voltammetric wave and its dependence on the scan rate can provide insights into the electron transfer mechanism (e.g., concerted dissociative electron transfer vs. a stepwise process involving a radical anion intermediate). nih.govsemanticscholar.org

This information is crucial for applications where reductive defluorination is either a desired outcome (e.g., in synthesis or environmental remediation) or a potential degradation pathway.

Applications of 1 Fluorobutan 2 Amine in Non Biological Chemical Research

Reagent in Organic Synthesis

1-Fluorobutan-2-amine is a promising candidate as a versatile reagent in organic synthesis due to the presence of a stereocenter, a reactive amino group, and a fluorine atom, which can influence the molecule's electronic properties and reactivity.

The structure of this compound makes it an attractive building block for the synthesis of more complex molecules. The primary amine group can readily participate in a variety of carbon-nitrogen bond-forming reactions, such as reductive amination, acylation, and arylation, to introduce the fluorinated butyl moiety into a larger molecular framework. The presence of the fluorine atom can impart unique properties to the target molecule, including increased metabolic stability, enhanced binding affinity, and altered lipophilicity, which are desirable traits in the development of pharmaceuticals and agrochemicals.

The stereocenter at the C-2 position allows for the construction of stereochemically defined structures. Enantiomerically pure this compound can serve as a chiral synthon, enabling the synthesis of single-enantiomer complex molecules. This is particularly crucial in the synthesis of bioactive compounds where stereochemistry often dictates biological activity.

The primary amine functionality of this compound serves as a handle for its conversion into a wide array of functionalized derivatives.

Amides: Reaction with carboxylic acids, acid chlorides, or anhydrides would yield the corresponding amides. These amide derivatives could be of interest as potential biologically active molecules or as intermediates for further transformations.

Esters: While direct conversion to esters is not typical for amines, this compound can be used in multi-step sequences to generate ester-containing molecules. For instance, the amine could be a component of a larger molecule that also contains a hydroxyl group, which can then be esterified.

Azides: The primary amine can be converted to an azide (B81097) (R-N₃) through diazotization followed by treatment with an azide source. Fluoroalkyl azides are useful precursors for the synthesis of triazoles via "click chemistry" or for the introduction of the azide functionality for use in photoaffinity labeling or other bioconjugation techniques.

Chiral Auxiliary in Asymmetric Synthesis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.orgnih.govresearchgate.net Given its chirality, this compound has the potential to be developed into a chiral auxiliary. By attaching it to a substrate, the stereocenter on the fluorinated butyl group could direct the approach of a reagent to one face of the molecule over the other, leading to a diastereoselective transformation. After the desired stereochemistry is set, the auxiliary can be cleaved and ideally recycled. While specific examples utilizing this compound as a chiral auxiliary are not documented, its structural features align with those of successful chiral auxiliaries. wikipedia.orgnih.govresearchgate.net

Role in Materials Science and Specialty Chemical Production

Fluorinated compounds often exhibit unique properties such as high thermal stability, chemical resistance, and low surface energy. These characteristics make them valuable in materials science. While there is no specific research on the use of this compound in this field, it could theoretically be incorporated into polymers or other materials to modify their properties. For instance, it could be used as a monomer or an additive in the synthesis of specialty polymers with tailored surface properties or enhanced stability. The amine group provides a reactive site for polymerization or grafting onto surfaces.

Model Compound in Chemical Kinetics and Spectroscopy Studies

Amines and their reactions are fundamental in organic chemistry, and studying their kinetics and spectroscopic properties provides valuable insights into reaction mechanisms and molecular behavior. This compound could serve as a model compound for such studies. The presence of the fluorine atom allows for the use of ¹⁹F NMR spectroscopy, a powerful tool for probing the electronic environment of the fluorine nucleus and monitoring reaction progress. Kinetic studies on the reactions of this compound, for example, its nucleophilic substitution or acylation reactions, could provide data on the electronic and steric effects of the fluorinated alkyl group on the reactivity of the amine.

Solvent Applications in Chemical Research (e.g., Deuterated Solvents for NMR)

While primary amines are not typically used as bulk solvents in chemical research due to their reactivity, deuterated versions of organic molecules are crucial for Nuclear Magnetic Resonance (NMR) spectroscopy. Deuterated solvents are used to dissolve samples for NMR analysis without producing large solvent signals in the ¹H NMR spectrum. A deuterated version of this compound, where the non-exchangeable protons are replaced with deuterium, could potentially be used as a specialized solvent or co-solvent in certain NMR experiments, particularly in studies where specific interactions with a fluorinated amine are being investigated. However, the synthesis of such a deuterated compound would be a non-trivial synthetic challenge.

Future Directions and Emerging Research Areas for Fluoroamines

Development of Novel and Greener Fluorination Reagents and Catalysts

The development of new fluorinating agents and catalysts is a cornerstone of advancing fluoroamine synthesis. Historically, methods for introducing fluorine have often relied on harsh and hazardous reagents such as antimony trifluoride (SbF₃) and hydrogen fluoride (B91410) (HF). cas.cndovepress.com The modern era of fluorine chemistry is focused on creating safer, more selective, and environmentally benign alternatives.

Recent progress has seen the rise of electrophilic fluorinating reagents like Selectfluor and N-fluorobenzenesulfonimide (NFSI), which are more manageable and have a broad range of applications. mdpi.comsustech.edu.cn Researchers are also exploring novel nucleophilic fluorinating reagents to overcome the limitations of traditional metal fluorides. sustech.edu.cn For instance, new HF-based reagents with improved handling properties have been developed. sustech.edu.cn

In catalysis, the focus is on enhancing efficiency and selectivity. Transition metal catalysts, photocatalysts, and organocatalysts are being employed to achieve site-selective fluorination under mild conditions. mdpi.com For example, organoboranes are being investigated as phase-transfer catalysts for nucleophilic fluorination using cesium fluoride (CsF), which could provide a milder route to β-fluoroamines. rsc.org The development of chiral catalysts is also a significant area of research, aiming to produce enantiomerically pure fluoroamines, which is crucial for pharmaceutical applications.

| Reagent/Catalyst Type | Examples | Key Advantages |

| Electrophilic Fluorinating Reagents | Selectfluor, NFSI, AlkylFluor, Synfluor | Bench-stable, high reactivity, broad applicability mdpi.comsustech.edu.cn |

| Greener Nucleophilic Reagents | DMPU•(HF)x, KHSO₄•(HF)x | Improved safety and handling over traditional reagents sustech.edu.cn |

| Transition Metal Catalysts | Pd, Cu, Ag, Rh, Mo, Co complexes | High efficiency, selectivity, and functional group tolerance cas.cnmdpi.com |

| Organocatalysts | β,β-diaryl serine, isothiourea | Metal-free, enables stereoselective synthesis mdpi.com |

| Phase-Transfer Catalysts | Organoboranes | Facilitates use of milder fluoride sources like CsF rsc.org |

Expanding Substrate Scope and Functional Group Compatibility in Fluoroamination

A major goal in synthetic chemistry is the development of reactions that are tolerant of a wide array of functional groups, allowing for the late-stage functionalization of complex molecules. This is particularly important in drug discovery, where the introduction of a fluorine atom can dramatically alter a molecule's properties.

Modern fluoroamination methods are increasingly designed to be compatible with sensitive functional groups such as esters, carbonyls, nitriles, and hydroxyl groups. researchgate.net For instance, palladium-catalyzed fluorinative bifunctionalization of aziridines has been developed to produce various bisfluorinated amines. researchgate.net Photoredox catalysis is another powerful tool that enables regio- and stereoselective transformations under mild conditions, expanding the range of accessible nitrogen-containing compounds. researchgate.net

The ability to perform fluoroamination on complex and varied molecular scaffolds is a key area of ongoing research. researchgate.net This allows for the efficient synthesis of diverse libraries of fluoroamines for biological screening. The development of robust methods that can tolerate the functionalities present in natural products and active pharmaceutical ingredients is a significant challenge that chemists are actively addressing.

| Reaction Type | Key Features | Compatible Functional Groups |

| Palladium-Catalyzed Reactions | Regioselective C-C and C-F bond cleavage | Tolerates a range of functionalities in the starting materials researchgate.net |

| Photoredox Catalysis | Mild reaction conditions, high efficiency | Broad substrate scope, including complex molecular scaffolds researchgate.net |

| Aryl Iodide Mediated Aziridination | Mild conditions, moderate to good yields | Esters, carbonyls, nitriles, hydroxyls, amides researchgate.net |

Integration of Machine Learning and Artificial Intelligence in Fluoroamine Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the field of chemistry, from molecular design to synthesis planning. researchgate.net These technologies are being applied to accelerate the discovery and development of new fluoroamines with desired properties.

AI algorithms can analyze vast datasets of chemical reactions to predict the outcomes of new transformations, identify optimal reaction conditions, and even propose novel synthetic routes. researchgate.net This data-driven approach can significantly reduce the time and resources required for traditional trial-and-error experimentation. nih.gov For instance, computer-aided synthesis planning (CASP) tools are being developed to assist chemists in designing efficient syntheses for target molecules. nih.govmit.edu

| AI/ML Application | Description | Potential Impact on Fluoroamine Research |

| Computer-Aided Synthesis Planning (CASP) | Algorithms predict synthetic pathways for target molecules. nih.gov | Faster and more efficient synthesis of novel fluoroamines. |

| Reaction Outcome Prediction | ML models predict the products and yields of chemical reactions. researchgate.net | Reduces experimental effort and accelerates optimization. |

| De Novo Molecular Design | Generative models create new molecules with desired properties. nih.gov | Rapid identification of new fluoroamine-based drug candidates. |

| Automated Synthesis | AI-driven robots perform chemical experiments autonomously. liverpool.ac.uk | High-throughput synthesis and screening of fluoroamine libraries. |

Exploration of Sustainable and Environmentally Benign Synthetic Approaches

The principles of green chemistry are becoming increasingly important in the chemical industry, with a focus on minimizing waste, reducing energy consumption, and using less hazardous substances. dovepress.com The synthesis of fluoroamines is no exception, and researchers are actively seeking more sustainable methods.

One approach is the use of environmentally friendly solvents. For example, a palladium-catalyzed reaction for constructing monofluoro-substituted alkenes has been developed using ethanol (B145695) as a sustainable solvent. researchgate.net Another key area is the development of catalytic reactions that are more atom-economical, meaning that a higher proportion of the atoms from the reactants are incorporated into the final product.

The replacement of hazardous reagents is also a major focus. As mentioned earlier, there is a significant push to move away from traditional fluorinating agents like HF and SbF₃. cas.cndovepress.com Electrochemical methods, such as the Simons process, offer a cost-effective alternative for producing certain fluorinated compounds, although yields can be a challenge. cas.cndovepress.com Recently, chemists have developed a method that avoids the use of per- and polyfluoroalkyl substances (PFAS) in the synthesis of fluorinated compounds, which is a significant step towards greener fluorine chemistry. chemistryworld.com

Advanced Spectroscopic Probes for Real-Time Mechanistic Investigations

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. Advanced spectroscopic techniques are playing an increasingly important role in providing real-time insights into the intricate steps of chemical reactions.

For fluoroamination reactions, techniques such as in-situ NMR and IR spectroscopy can be used to monitor the formation of intermediates and byproducts as the reaction progresses. This information is invaluable for identifying rate-limiting steps, understanding catalyst deactivation pathways, and elucidating the role of different reaction components. For example, real-time spectroscopic analysis has been used to enable the quantitative and safe consumption of fluoroform during nucleophilic trifluoromethylation in flow. magritek.com

The development of specialized fluorescent probes is another emerging area. These probes can be designed to respond to specific species in a reaction mixture, such as fluoride ions, providing a sensitive and selective method for monitoring reaction kinetics. researchgate.net By combining these advanced analytical techniques with computational modeling, researchers can build a comprehensive picture of the reaction mechanism, paving the way for more rational and efficient process development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.